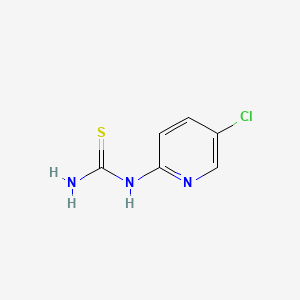

4-(4-Bromophenyl)pyrimidin-2-thiol

Übersicht

Beschreibung

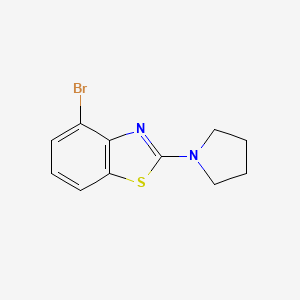

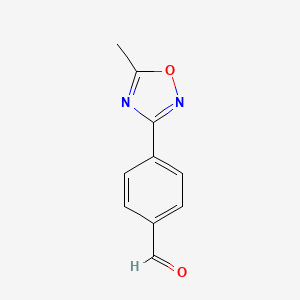

4-(4-Bromophenyl)pyrimidine-2-thiol is a useful research compound. Its molecular formula is C10H7BrN2S and its molecular weight is 267.15 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(4-Bromophenyl)pyrimidine-2-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Bromophenyl)pyrimidine-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)pyrimidine-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

4-(4-Bromophenyl)pyrimidin-2-thiol: wurde auf sein Potenzial als antimikrobielles Mittel untersucht. Forschungen zeigen, dass Derivate von Pyrimidin, wie diese Verbindung, eine signifikante Aktivität gegen eine Vielzahl von Bakterien- und Pilzstämmen aufweisen . Dies beinhaltet die Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien, was angesichts der zunehmenden Resistenz gegen bestehende antimikrobielle Mittel entscheidend ist.

Synthese von bioaktiven Molekülen

Der Pyrimidin-Rest ist eine Kernstruktur in vielen biologisch aktiven Verbindungen. This compound dient als Vorläufer bei der Synthese von Molekülen mit potenziellen antiviralen, antikanzerogenen, entzündungshemmenden und schmerzlindernden Eigenschaften . Seine Rolle bei der Synthese neuer Moleküle ist entscheidend für die Entwicklung neuartiger Therapeutika.

Proteomforschung

Diese Verbindung wird in der Proteomforschung eingesetzt, wo sie als biochemisches Werkzeug zur Untersuchung der Proteinexpression und -funktion verwendet werden kann. Die Verfügbarkeit von This compound für Forschungszwecke ermöglicht die Untersuchung seiner Wechselwirkungen mit verschiedenen Proteinen, was zu einem besseren Verständnis von Krankheitsmechanismen und der Entwicklung gezielter Behandlungen führen kann .

Molekulare Modellierung

Im Bereich der Computerchemie kann This compound in der molekularen Modellierung verwendet werden, um die Struktur-Wirkungs-Beziehung neuer Verbindungen vorherzusagen. Dies ist besonders relevant bei der Entwicklung von Arzneimitteln mit antimikrobiellen und antikanzerogenen Eigenschaften, bei denen die Wechselwirkungen der Verbindung mit biologischen Zielstrukturen simuliert und untersucht werden .

Oberflächenchemie

Die Verbindung findet Anwendung in der Oberflächenchemie, wo sie verwendet werden kann, um die Selbstassemblierung molekularer Architekturen auf Metalloberflächen zu untersuchen. Diese Forschung ist wichtig für die Entwicklung der Nanotechnologie und Materialwissenschaften, da sie zum Verständnis beiträgt, wie Moleküle im Nanobereich mit Oberflächen interagieren .

Antikrebsresistenz

Es wurden Anstrengungen unternommen, um die pharmakologischen Aktivitäten von Derivaten von This compound bei der Bekämpfung der Arzneimittelresistenz von Krebszellen zu untersuchen. Die Derivate der Verbindung werden auf ihr Potenzial untersucht, Resistenzmechanismen zu überwinden und die Wirksamkeit von Antikrebsbehandlungen zu verbessern .

Wirkmechanismus

Target of Action

This compound is a biochemical used for proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.

Biochemische Analyse

Biochemical Properties

4-(4-Bromophenyl)pyrimidine-2-thiol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways .

Cellular Effects

The effects of 4-(4-Bromophenyl)pyrimidine-2-thiol on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, 4-(4-Bromophenyl)pyrimidine-2-thiol can alter gene expression by interacting with transcription factors or modifying chromatin structure .

Molecular Mechanism

At the molecular level, 4-(4-Bromophenyl)pyrimidine-2-thiol exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. It can also interact with DNA or RNA, leading to changes in gene expression. Furthermore, 4-(4-Bromophenyl)pyrimidine-2-thiol can influence the activity of transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Bromophenyl)pyrimidine-2-thiol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Bromophenyl)pyrimidine-2-thiol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(4-Bromophenyl)pyrimidine-2-thiol vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity .

Metabolic Pathways

4-(4-Bromophenyl)pyrimidine-2-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of 4-(4-Bromophenyl)pyrimidine-2-thiol within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 4-(4-Bromophenyl)pyrimidine-2-thiol can influence its activity and the overall cellular response .

Subcellular Localization

The subcellular localization of 4-(4-Bromophenyl)pyrimidine-2-thiol is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The localization of 4-(4-Bromophenyl)pyrimidine-2-thiol can significantly impact its biological effects .

Eigenschaften

IUPAC Name |

6-(4-bromophenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHVNHFKKQMINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC(=S)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426902 | |

| Record name | 4-(4-bromophenyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832741-25-0 | |

| Record name | 4-(4-bromophenyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-BROMOPHENYL)-2-PYRIMIDINETHIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)